(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple stepsThe tert-butyl group is often introduced via tert-butyl esters, which are synthesized using flow microreactor systems for efficiency and sustainability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester yields boronic acids, while reduction of the imidazole ring can produce imidazolines .
Scientific Research Applications
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE: Unique due to its combination of boronate ester, imidazole, and pyrrolidine moieties.
Other Boronate Esters: Similar in their ability to form reversible covalent bonds but may lack the additional functional groups present in the target compound.
Imidazole Derivatives: Share the imidazole ring but differ in other structural features and functional groups
Uniqueness
The uniqueness of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE lies in its multifunctional nature, combining the reactivity of boronate esters with the biological activity of imidazole and the structural rigidity of pyrrolidine .
Properties
Molecular Formula |
C24H34BN3O4 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-13-9-12-19(28)20-26-15-18(27-20)16-10-8-11-17(14-16)25-31-23(4,5)24(6,7)32-25/h8,10-11,14-15,19H,9,12-13H2,1-7H3,(H,26,27)/t19-/m0/s1 |
InChI Key |
XBEDXJMJGUTSKC-IBGZPJMESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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